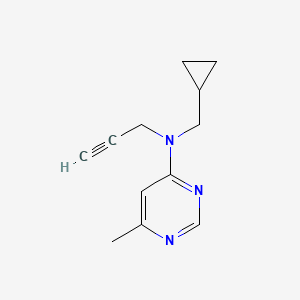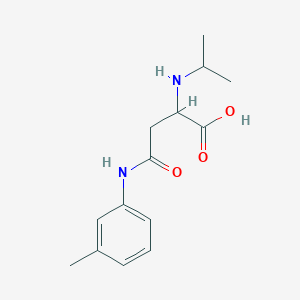![molecular formula C10H10N4O B2611586 N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide CAS No. 2270918-58-4](/img/structure/B2611586.png)
N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a member of the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines has been systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . They are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners .
Applications De Recherche Scientifique
Heterocyclic Amines in Cooked Meats and Cancer Risk
Heterocyclic amines such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formed in cooked meats have been investigated for their carcinogenic potential. Studies have shown that these compounds can form DNA adducts, a type of DNA damage associated with increased cancer risk. PhIP, in particular, has been linked to the etiology of breast cancer and has been shown to induce tumor formation in rodent mammary glands. This highlights the relevance of pyrazolo[3,4-b]pyridine derivatives in studying the mechanisms underlying diet-associated cancers and in developing strategies for cancer prevention (Lightfoot et al., 2000).
Xenobiotics Derived from Food Processing
The intake of xenobiotics, including heterocyclic amines and polycyclic aromatic hydrocarbons derived from food processing, has been assessed in various populations. Such compounds are considered potential drivers of the relationship between diet and certain types of cancer. Understanding the intake and bioavailability of these compounds is crucial for establishing their role in human diseases and for the development of public health policies on the regulation and use of these chemicals. This area of research is pertinent to compounds like N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide, as it may share similar pathways of exposure and effects on human health (Zapico et al., 2022).
Propriétés
IUPAC Name |
N-(1-methylpyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-3-8(15)12-9-7-5-4-6-11-10(7)14(2)13-9/h3-6H,1H2,2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQBVMNCPWBCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azepan-1-yl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2611504.png)


![1,7-dimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611510.png)
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2611511.png)
![2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2611512.png)


![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide](/img/structure/B2611516.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2611517.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2611520.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2611521.png)

